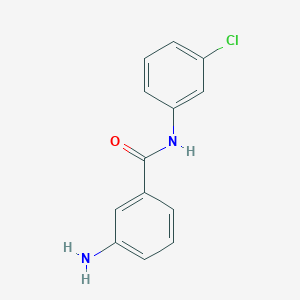

3-Amino-N-(3-chlorophenyl)benzamide

Vue d'ensemble

Description

3-Amino-N-(3-chlorophenyl)benzamide is an organic compound with the molecular formula C13H11ClN2O. It is a benzamide derivative characterized by the presence of an amino group at the 3-position and a chlorophenyl group at the N-position of the benzamide structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3-chlorophenyl)benzamide typically involves the reaction of 3-chlorobenzoic acid with aniline in the presence of a coupling agent such as carbodiimide. The reaction proceeds through the formation of an amide bond between the carboxyl group of 3-chlorobenzoic acid and the amino group of aniline. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, flow chemistry techniques can be employed to continuously produce the compound with high purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-N-(3-chlorophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of hydroxyl, alkyl, or aryl-substituted derivatives

Applications De Recherche Scientifique

Medicinal Chemistry

Antidiabetic Activity : Research has shown that aminobenzamide derivatives can inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for regulating blood sugar levels. A study utilized computer-aided drug design to develop a series of N-substituted aminobenzamide compounds, demonstrating that some derivatives exhibited significant DPP-IV inhibitory activity, indicating potential for diabetes treatment .

Anticancer Properties : Investigations into the structure-activity relationship of aminobenzamide derivatives have revealed their potential as anticancer agents. The presence of the chlorophenyl moiety has been linked to enhanced biological activity against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Biochemical Studies

Enzyme Interaction Studies : The compound is utilized in studying enzyme interactions due to its ability to bind with specific proteins. This property allows researchers to explore its role in modulating enzyme activity and understanding biochemical pathways involved in diseases .

Protein Binding Studies : this compound can serve as a probe in protein binding assays, aiding in the identification of binding sites and affinities of various biological macromolecules.

Material Sciences

Synthesis of Novel Materials : The compound is employed as a building block in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties facilitate the development of materials with tailored functionalities for applications in electronics and coatings.

Case Study 1: DPP-IV Inhibition

In a study focusing on the design of DPP-IV inhibitors, researchers synthesized several aminobenzamide derivatives including this compound. The compound showed promising results with an inhibition rate surpassing that of standard drugs at specific concentrations, highlighting its potential as a therapeutic agent for managing diabetes .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on various cancer cell lines using this compound. Results indicated that the compound exhibited cytotoxic effects on breast and colon cancer cells, suggesting its viability as a lead compound for further drug development .

Mécanisme D'action

The mechanism of action of 3-Amino-N-(3-chlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Amino-N-(4-chlorophenyl)benzamide

- 3-Amino-N-(2-chlorophenyl)benzamide

- 3-Amino-N-(3-bromophenyl)benzamide

Uniqueness

3-Amino-N-(3-chlorophenyl)benzamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science .

Activité Biologique

3-Amino-N-(3-chlorophenyl)benzamide (CAS Number: 115175-22-9) is a benzamide derivative with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClN2O. It features an amino group at the 3-position and a chlorophenyl group at the N-position of the benzamide structure. The compound's structure significantly influences its biological properties, particularly its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It has been shown to act as an inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Amino-N-(4-chlorophenyl)benzamide | Chlorine at para position | Similar antimicrobial effects |

| 3-Amino-N-(2-chlorophenyl)benzamide | Chlorine at ortho position | Varying anticancer properties |

| 3-Amino-N-(3-bromophenyl)benzamide | Bromine instead of chlorine | Potentially different reactivity |

The positioning of substituents such as chlorine significantly influences the compound's reactivity and biological activity. For example, variations in the halogen position can alter pharmacokinetic properties, which may enhance or reduce efficacy against specific targets .

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial effects against Gram-positive bacteria, indicating a potential pathway for developing new antibiotics.

- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that certain benzamide derivatives could inhibit cell growth effectively, suggesting that this compound might share similar properties .

- Antiviral Mechanisms : Investigations into benzamide derivatives' mechanisms against HBV revealed that they could disrupt viral assembly processes, hinting that this compound could potentially act similarly .

Propriétés

IUPAC Name |

3-amino-N-(3-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTFHCZRFZZANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341986 | |

| Record name | 3-Amino-N-(3-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115175-22-9 | |

| Record name | 3-Amino-N-(3-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.